molecular formula C24H24F3N3O4S B2644047 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 878057-27-3

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2644047
CAS No.: 878057-27-3
M. Wt: 507.53
InChI Key: MALQEOXCVDGXRN-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N3O4S and its molecular weight is 507.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds structurally similar to 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide have shown promising antibacterial activity. A study synthesized various acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potential. Notably, one compound demonstrated significant inhibitory effects against various bacterial strains, indicating potential applications in addressing bacterial infections (Iqbal et al., 2017).

Anticancer Properties

Research involving structurally related sulfonamide-derived isatins has explored their anticancer effects, particularly against hepatocellular carcinoma (HCC) cell lines. The study indicated that specific derivatives exhibited notable cytotoxicity against HCC cells while maintaining a higher safety margin on normal cells, suggesting their potential in HCC management (Eldeeb et al., 2022).

Enzyme Inhibition

Compounds with structural similarities have also been investigated for their enzyme inhibition properties. A study reported the synthesis of N-substituted derivatives showcasing promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, highlighting their potential therapeutic applications in diseases where these enzymes are implicated (Khalid et al., 2014).

Synthetic Building Blocks in Heterocyclic Chemistry

These compounds are also valuable as synthetic building blocks in the field of heterocyclic chemistry. For instance, research on the synthesis of 3-aryl-N-n-propyl-piperidines demonstrated the utility of related structures in generating diverse heterocyclic compounds, offering a wide range of possibilities in medicinal chemistry and drug design (Chang, Chen, & Chang, 2002).

Properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O4S/c25-24(26,27)17-8-10-18(11-9-17)28-22(31)16-35(33,34)21-14-30(20-7-3-2-6-19(20)21)15-23(32)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALQEOXCVDGXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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